Ethyl 2-acetyl-3-ethoxybutanoate
Description
Ethyl 2-acetyl-3-ethoxybutanoate is a branched-chain ester characterized by an acetyl group at position 2, an ethoxy substituent at position 3, and an ethyl ester moiety. These compounds are typically used as intermediates in pharmaceutical synthesis, leveraging their reactive substituents for constructing complex molecules.
Properties
CAS No. |
14499-53-7 |
|---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
ethyl 2-acetyl-3-ethoxybutanoate |
InChI |
InChI=1S/C10H18O4/c1-5-13-8(4)9(7(3)11)10(12)14-6-2/h8-9H,5-6H2,1-4H3 |
InChI Key |
IYSWLAHYOVKRAS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-3-ethoxybutanoate can be synthesized through the esterification of ethyl acetoacetate with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous addition of ethyl acetoacetate and ethanol, along with an acid catalyst, to the reactor. The reaction mixture is then heated and stirred to ensure complete conversion. The product is subsequently purified through distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-acetyl-3-ethoxybutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield ethyl acetoacetate and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Ethyl acetoacetate and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-3-ethoxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is employed in the production of fragrances and flavoring agents due to its fruity odor.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-3-ethoxybutanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound can act as a substrate, undergoing transformation through catalytic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between Ethyl 2-acetyl-3-ethoxybutanoate (hypothetical, based on analogs) and structurally related esters from the evidence:
Critical Contrasts in Reactivity and Utility
- Electrophilic Reactivity : Brominated () and acetylated () esters exhibit higher reactivity compared to hydroxylated () or simple esters ().
- Thermal Stability: Ethyl 3-hydroxy-3-methylbutanoate’s high evaporation enthalpy (54.2 kJ/mol) suggests greater thermal stability than the oxo- or bromo-substituted analogs.
- Industrial Relevance : Pharmaceutical intermediates (e.g., ) prioritize functional groups enabling modular synthesis, whereas flavoring agents () emphasize volatility and sensory properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
